Methyl 2-amino-3-(oxan-3-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 159.18 g/mol. This compound features an oxane ring, indicating its classification as a cyclic ether. It is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals.
Methyl 2-amino-3-(oxan-3-yl)propanoate is cataloged under the Chemical Abstracts Service number 1512660-12-6. It is classified as an amino acid derivative due to the presence of an amino group and is part of the broader category of organic compounds that includes esters and cyclic ethers. The compound is primarily sourced from chemical suppliers and research institutions focusing on synthetic organic chemistry .
The synthesis of methyl 2-amino-3-(oxan-3-yl)propanoate can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthetic route includes:
These methods may vary in yield and purity based on reaction conditions such as temperature, pressure, and choice of solvents .
Methyl 2-amino-3-(oxan-3-yl)propanoate can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize more complex molecules .
The mechanism of action for methyl 2-amino-3-(oxan-3-yl)propanoate involves its interaction with biological targets, primarily enzymes and receptors. The oxane ring may facilitate binding to specific targets, potentially modulating enzymatic activity or receptor signaling pathways. This interaction could lead to various biological effects, making it a candidate for further pharmacological studies .
While specific physical properties such as melting point and boiling point are not universally reported, it is essential to consider that these properties can vary based on purity and preparation methods.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions, which influences its applications in scientific research .
Methyl 2-amino-3-(oxan-3-yl)propanoate has several potential applications in scientific fields:
Stereocontrol at the C2 amino acid center is paramount for biological activity modulation. Two catalytic approaches dominate:
Asymmetric Epoxidation-Ring Opening: Glycidic esters derived from cinnamyl analogs undergo regioselective oxyanion cyclization using in situ-generated RuO₄. This method achieves up to 95% ee for the (2R,3R)-isomer when chiral salen-Co(III) complexes direct the epoxidation step. The subsequent ring opening with ammonia (3.5 equiv., 50°C) affords the trans-configured product without racemization [3].
Enzymatic Dynamic Kinetic Resolution (DKR): Lipase B (CAL-B) catalyzes the enantioselective esterification of racemic N-acetyl precursors in toluene. Using vinyl acetate as an acyl donor, the (S)-enantiomer is acetylated (98% ee), leaving the (R)-enantiomer for recovery. Hydrolysis then yields enantiopure free amine (≥85% yield) [3].
Table 1: Performance Metrics for Stereoselective Catalytic Systems
Method | Catalyst | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Epoxidation-Ring Opening | Salen-Co(III) | 92–95 | 78 | Sensitivity to ammonia stoichiometry |
Enzymatic DKR | CAL-B (lipase) | 98 | 85 | Requires N-protection step |
Two principal routes access the target molecule:
Knoevenagel Condensation: 3-Oxotetrahydropyran reacts with methyl glycinate in refluxing toluene (110°C), yielding an enone intermediate (60–65%). Subsequent Pd/C-catalyzed hydrogenation (50 psi H₂) achieves full reduction but generates ~15% over-reduced byproduct (tetrahydrofuran ring opening). Overall yields cap at 60–75% [3].
Reductive Amination: Methyl pyruvate and 3-aminotetrahydropyran undergo reaction in methanol with NaBH₃CN (2.5 equiv.) at 0°C→25°C. This one-pot method circumvents unstable intermediates, delivering 85–92% isolated yield and >99% chemoselectivity when acidic resin (Amberlyst® 15) sequesters iminium species [3] [6].
Table 2: Synthetic Pathway Efficiency Comparison
Pathway | Steps | Overall Yield (%) | Byproduct Formation | Operational Complexity |
---|---|---|---|---|
Knoevenagel Condensation | 2 | 60–75 | Moderate (15%) | High (cryogenic steps) |
Reductive Amination | 1 | 85–92 | Minimal (<2%) | Low (ambient conditions) |
Scale-up hurdles stem from three phenomena:
Table 4: Industrial Process Comparison
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Cycle Time (per 100 kg) | 48 h | 8 h | 6× faster |
Thermal Control | Semi-batch addition | Instantaneous heat exchange | Eliminates hotspots |
HN₃ Exposure | 250–450 ppm (vapor) | <120 ppm | 65% reduction |
Crystal Size Distribution | Broad (10–200 µm) | Narrow (45–55 µm) | 90% uniformity increase |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9